molecular formula C10H6ClF3O B14250592 4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one CAS No. 204708-08-7

4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B14250592
CAS No.: 204708-08-7
M. Wt: 234.60 g/mol
InChI Key: YVZJCTONRBSCOG-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one is an organic compound that features a trifluoromethyl group and a chlorophenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 3-chlorobenzaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)-1,1,1-trifluorobut-3-en-2-one
  • 4-(3-Methoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
  • 4-(3-Fluorophenyl)-1,1,1-trifluorobut-3-en-2-one

Uniqueness

4-(3-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of both a trifluoromethyl group and a chlorophenyl group, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and potential for diverse applications .

Properties

CAS No.

204708-08-7

Molecular Formula

C10H6ClF3O

Molecular Weight

234.60 g/mol

IUPAC Name

4-(3-chlorophenyl)-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C10H6ClF3O/c11-8-3-1-2-7(6-8)4-5-9(15)10(12,13)14/h1-6H

InChI Key

YVZJCTONRBSCOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C(F)(F)F

Origin of Product

United States

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